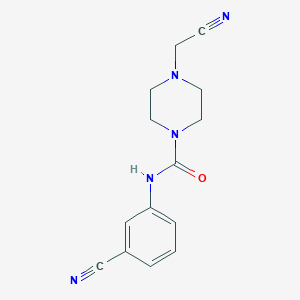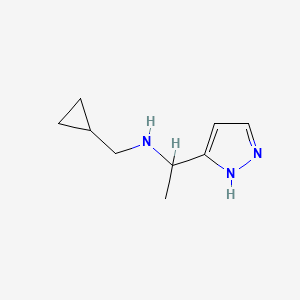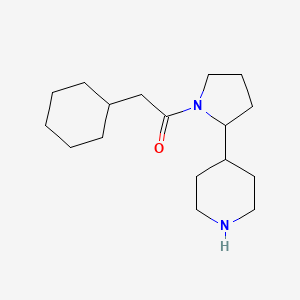![molecular formula C12H16N2O5S B7575927 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575927.png)
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid, also known as MPPA, is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties. MPPA belongs to the class of sulfonamide compounds and has been studied for its ability to inhibit the activity of certain enzymes that are involved in various physiological and pathological processes.
作用機序
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid works by inhibiting the activity of enzymes known as carbonic anhydrases, which are involved in various physiological and pathological processes. These enzymes play a role in the regulation of pH balance, ion transport, and fluid secretion in the body. By inhibiting the activity of carbonic anhydrases, 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid can affect these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the activity of carbonic anhydrases, which can affect pH balance, ion transport, and fluid secretion in the body. 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the advantages of using 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid in lab experiments is its ability to inhibit the activity of carbonic anhydrases, which can be useful in studying the physiological and pathological processes in which these enzymes are involved. However, one of the limitations of using 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid. One area of research is the development of new cancer therapies based on the inhibition of carbonic anhydrases by 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid. Another area of research is the study of the anti-inflammatory effects of 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid and its potential use in the treatment of various inflammatory conditions. Additionally, further research is needed to determine the safety and efficacy of 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid in humans, which may lead to its potential use as a therapeutic agent.
合成法
The synthesis of 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid involves the reaction of 4-(methylcarbamoyl)benzenesulfonyl chloride with 3-aminopropanoic acid in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid in its pure form.
科学的研究の応用
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
3-[methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-13-12(17)9-3-5-10(6-4-9)20(18,19)14(2)8-7-11(15)16/h3-6H,7-8H2,1-2H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEOSBCVYCANOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B7575853.png)
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)
![N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide](/img/structure/B7575864.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)


![N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)
![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid](/img/structure/B7575919.png)
![3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7575941.png)
![3-[Methyl-[4-(2-methylpropyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575948.png)
![2-[[2-(Ethoxymethyl)phenyl]methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575955.png)
![3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid](/img/structure/B7575962.png)